3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline
Overview
Description
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, a methoxyphenoxyethyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with 2-(4-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated products.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 4-Methoxybenzenamide, N-(4-methoxyphenyl)-
Uniqueness
3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-4-13(11-16(12)17)18-9-10-20-15-7-5-14(19-2)6-8-15/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNBUXBUGZSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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